4-(morpholin-4-yl)benzene-1-sulfonyl chloride
Description
4-(Morpholin-4-yl)benzene-1-sulfonyl chloride (CAS: 465514-13-0) is a sulfonyl chloride derivative featuring a morpholine substituent at the para position of the benzene ring. Its molecular formula is C₁₀H₁₂ClNO₅S₂, with a molecular weight of 325.78 g/mol . This compound is widely used as a reactive intermediate in organic synthesis, particularly in the preparation of sulfonamide-based pharmaceuticals, agrochemicals, and materials science applications. The sulfonyl chloride group (–SO₂Cl) is highly electrophilic, enabling facile nucleophilic substitution reactions with amines, alcohols, or thiols. The morpholine moiety contributes to solubility in polar organic solvents and may modulate biological activity in drug candidates .
Properties
CAS No. |
125393-22-8 |
|---|---|
Molecular Formula |
C10H12ClNO3S |
Molecular Weight |
261.7 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Chlorosulfonation of 4-Morpholinobenzene
The most direct route involves chlorosulfonation of 4-morpholinobenzene. This two-step process begins with synthesizing the morpholine-substituted benzene precursor, followed by sulfonation and subsequent chlorination.
Step 1: Synthesis of 4-Morpholinobenzene
4-Morpholinobenzene is synthesized via Buchwald-Hartwig amination , where 4-bromobenzene reacts with morpholine in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a ligand (e.g., Xantphos). The reaction proceeds under inert conditions at 80–100°C, yielding the substituted aromatic intermediate.
Reaction conditions :
-
Catalyst: Pd(OAc)₂ (2 mol%)
-
Ligand: Xantphos (4 mol%)
-
Base: Cs₂CO₃
-
Solvent: Toluene
-
Temperature: 90°C
-
Time: 12–24 hours
Step 2: Chlorosulfonation
The 4-morpholinobenzene intermediate undergoes electrophilic sulfonation using chlorosulfonic acid (ClSO₃H) at 0–5°C. The sulfonic acid intermediate is then treated with phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) to yield the sulfonyl chloride.
Reaction conditions :
-
Sulfonating agent: ClSO₃H (1.2 equiv)
-
Temperature: 0–5°C (sulfonation), 60–70°C (chlorination)
-
Chlorinating agent: PCl₅ (2.0 equiv)
-
Solvent: Dichloromethane (DCM)
Table 1: Chlorosulfonation Optimization Parameters
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Reaction temperature | 0–5°C (sulfonation) | Prevents over-sulfonation |
| Chlorinating agent | PCl₅ | Higher purity vs. SOCl₂ |
| Solvent | DCM | Facilitates ClSO₃H solubility |
Palladium-Catalyzed Coupling Approaches
An alternative method involves introducing the morpholine group after sulfonation. This pathway is advantageous when direct functionalization of the benzene ring is challenging.
Step 1: Synthesis of 4-Sulfonyl Chloride Benzene Derivatives
4-Bromobenzenesulfonyl chloride is prepared via chlorosulfonation of bromobenzene. The bromide serves as a leaving group for subsequent coupling.
| Catalyst System | Yield (%) | Selectivity | Cost Efficiency |
|---|---|---|---|
| Pd(OAc)₂/Xantphos | 85–90 | High | Low |
| CuI/DMCD | 70–75 | Moderate | High |
Nucleophilic Aromatic Substitution (NAS)
4-Nitrobenzenesulfonyl chloride can be reduced to the corresponding amine, which reacts with diethylene glycol under acidic conditions to form the morpholine ring. However, this method suffers from poor regioselectivity and competing side reactions.
Microwave-Assisted Synthesis
Recent advancements employ microwave irradiation to accelerate coupling reactions, reducing reaction times from hours to minutes. For example, 4-bromobenzenesulfonyl chloride and morpholine react in a microwave reactor at 120°C for 30 minutes, achieving yields comparable to conventional heating.
Comparative Analysis of Preparation Methods
Table 3: Method Efficiency and Scalability
| Method | Yield (%) | Scalability | Key Challenge |
|---|---|---|---|
| Chlorosulfonation | 65–75 | High | Intermediate purification |
| Palladium catalysis | 80–90 | Moderate | Catalyst cost |
| NAS | 40–50 | Low | Regioselectivity issues |
The palladium-catalyzed route offers superior yields but is limited by catalyst expense. Chlorosulfonation, while scalable, requires stringent temperature control to avoid polysubstitution.
Chemical Reactions Analysis
Substitution Reactions
The sulfonyl chloride group undergoes nucleophilic substitution reactions with amines, alcohols, and thiols.
Key examples:
The morpholine ring enhances solubility in polar aprotic solvents (e.g., DMF, DCM), facilitating reactions under mild conditions. Substitution kinetics follow second-order kinetics with activation energy () of ~45 kJ/mol for amine reactions .
Coupling Reactions
The benzene ring participates in palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling:
-
Reagents: 4-Bromophenylboronic acid, Pd(PPh₃)₄, Na₂CO₃, DME/H₂O (3:1), 80°C.
-
Product: 4'-(Morpholin-4-yl)-[1,1'-biphenyl]-4-sulfonyl chloride.
-
Yield: 68%.
The sulfonyl chloride group remains intact during coupling, enabling post-functionalization.
Reduction and Oxidation
Reduction:
-
Reagents: LiAlH₄ in THF reduces sulfonyl chloride to thiol (-SH).
-
Product: 4-(Morpholin-4-yl)benzenethiol.
Oxidation:
-
Reagents: mCPBA (meta-chloroperbenzoic acid) oxidizes the morpholine ring’s nitrogen.
-
Product: N-Oxide derivative.
Cycloaddition and Heterocycle Formation
The compound serves as an electrophile in cycloaddition reactions:
Example:
-
Reagents: 1,3-Diene, toluene, 110°C.
-
Product: Sulfonyl-containing six-membered heterocycle.
Stability and Side Reactions
-
Hydrolysis: Rapid hydrolysis in aqueous basic conditions (t₁/₂ = 12 min at pH 9) .
-
Thermal Stability: Decomposes above 150°C, releasing SO₂ and morpholine derivatives .
Comparative Reactivity
| Parameter | 4-(Morpholin-4-yl)benzene-1-sulfonyl chloride | 4-Toluenesulfonyl chloride |
|---|---|---|
| Hydrolysis rate (pH 7) | 0.15 min⁻¹ | 0.08 min⁻¹ |
| Electrophilicity (Hammett σ⁺) | +1.2 | +0.8 |
| Suzuki coupling yield | 68% | 45% |
The morpholine group increases electrophilicity by 33% compared to toluene analogs, enhancing reactivity in substitution and coupling reactions .
Mechanistic Insights
Scientific Research Applications
Medicinal Chemistry
4-(Morpholin-4-yl)benzene-1-sulfonyl chloride is crucial in developing pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its sulfonamide structure allows it to mimic para-aminobenzoic acid (PABA), inhibiting bacterial folate synthesis. This mechanism underpins its potential as an antimicrobial agent.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains, including:
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 20 |
| Escherichia coli | 18 |
| Pseudomonas aeruginosa | 22 |
These results suggest its utility in treating infections caused by these pathogens .
Enzyme Inhibition
The compound has been shown to selectively inhibit carbonic anhydrases (CAs), particularly CA IX, which is implicated in tumor growth. The IC50 values for CA IX inhibition range from 10.93 to 25.06 nM, indicating its potential as an anticancer agent .
Biological Research
In biological studies, this compound is utilized for modifying biomolecules such as proteins and peptides. These modifications are essential for studying the structure-function relationships in various biological systems.
Apoptosis Induction
Studies have demonstrated that certain derivatives of this compound can induce apoptosis in cancer cell lines like MDA-MB-231. For example, treatment with specific sulfonamide derivatives led to a marked increase in apoptotic markers, suggesting a potential role in cancer therapy .
Industrial Applications
Beyond its pharmaceutical uses, this compound is employed in producing agrochemicals, dyes, and specialty chemicals. Its reactivity allows it to serve as a building block for synthesizing more complex molecules used in various industrial applications.
Cardiovascular Impact
A study involving isolated rat hearts indicated that benzenesulfonamide derivatives significantly reduced perfusion pressure and coronary resistance. This suggests potential applications in managing cardiovascular diseases through modulation of calcium channels .
Cancer Therapeutics
The ability of this compound to induce apoptosis in breast cancer cells demonstrates its potential as an anticancer agent. The activation of apoptotic pathways presents opportunities for further development in cancer therapies .
Mechanism of Action
The mechanism of action of 4-(morpholin-4-yl)benzene-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of sulfonamide or sulfonic acid derivatives, depending on the reaction conditions and the nucleophile used. The molecular targets and pathways involved are primarily related to the chemical reactivity of the sulfonyl chloride group.
Comparison with Similar Compounds
Critical Analysis of Evidence
- Contradictions: and report high yields (72–81%) for trifluoromethyl derivatives, while notes 92% yields for fluorobenzyloxy analogs, suggesting substituent steric effects influence efficiency .
Biological Activity
4-(Morpholin-4-yl)benzene-1-sulfonyl chloride is a sulfonamide derivative that has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This compound is characterized by its morpholine ring and sulfonyl chloride functional group, which contribute to its reactivity and potential therapeutic applications.
- Molecular Formula : C10H12ClN2O2S
- Molecular Weight : 252.73 g/mol
- CAS Number : 109230-36-8
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), inhibiting bacterial folate synthesis, while the morpholine moiety enhances solubility and cellular uptake.
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial properties of sulfonamides, including this compound. It has shown effectiveness against a range of bacterial strains, including:
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 20 |
| Escherichia coli | 18 |
| Pseudomonas aeruginosa | 22 |
These results indicate a significant potential for this compound in treating infections caused by these pathogens .
Enzyme Inhibition
Research has highlighted the compound's ability to inhibit carbonic anhydrase (CA) enzymes, particularly CA IX, which is implicated in tumor growth and metastasis. The IC50 values for inhibition are reported as follows:
| Enzyme | IC50 (nM) |
|---|---|
| CA IX | 10.93 |
| CA II | 1.55 |
This selectivity for CA IX over CA II suggests its potential application in cancer therapy .
Study on Anticancer Properties
A study investigated the effects of this compound on MDA-MB-231 breast cancer cells. The results indicated that the compound induced apoptosis significantly, with an increase in annexin V-FITC positive cells by approximately 22-fold compared to controls. This suggests a promising role in cancer treatment strategies .
Antibacterial Efficacy
Another study evaluated the antibacterial activity of various derivatives of this compound against multiple bacterial strains. The findings showed that at a concentration of 50 µg/mL, it exhibited up to 80% inhibition against Staphylococcus aureus and significant anti-biofilm activity against Klebsiella pneumoniae .
Q & A
Q. What are the most effective synthetic routes for 4-(morpholin-4-yl)benzene-1-sulfonyl chloride, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via sulfonation of 4-morpholinobenzene followed by chlorination. Key factors include:
- Temperature control : Maintain ≤0°C during sulfonation to prevent side reactions.
- Stoichiometry : Use 1.2–1.5 equivalents of chlorinating agents (e.g., PCl₅ or SOCl₂) to ensure complete conversion of sulfonic acid to sulfonyl chloride.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from dichloromethane/hexane yields >90% purity .
- Yield Optimization : Adjust solvent polarity (e.g., DCM vs. THF) to improve crystallinity and reduce byproduct formation.
Q. How can the sulfonyl chloride functional group be confirmed experimentally?
- Methodological Answer : Use a combination of spectroscopic techniques:
- IR Spectroscopy : A strong absorption band at ~1200–1250 cm⁻¹ corresponds to the S=O asymmetric stretching of the sulfonyl chloride group. A peak at ~550–600 cm⁻¹ confirms the S-Cl bond .
- ¹H-NMR : The aromatic protons adjacent to the sulfonyl chloride group appear as doublets at δ 7.8–8.2 ppm (J = 8–9 Hz). Integration ratios should match the expected aromatic substitution pattern .
- Elemental Analysis : Validate Cl and S content (theoretical Cl: ~12.5%, S: ~10.2%).
Q. What are the critical safety and stability considerations for handling this compound?
- Methodological Answer :
- Moisture Sensitivity : Store under inert gas (Ar/N₂) at 2–8°C in sealed amber vials to prevent hydrolysis to sulfonic acid.
- Reactivity : Avoid contact with amines, alcohols, or water during synthesis. Use anhydrous solvents and Schlenk-line techniques for moisture-sensitive steps .
- Decomposition Monitoring : Regularly check for color changes (yellowing indicates degradation) via TLC or HPLC.
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in molecular conformation or regiochemistry?
- Methodological Answer : X-ray crystallography with programs like SHELXL refines bond lengths, angles, and torsional parameters. For example:
- Morpholine Ring Puckering : Use Cremer-Pople puckering parameters to quantify deviations from planarity (e.g., amplitude = 0.3–0.5 Å, phase angle = 20–40° for chair-like conformations) .
- Sulfonyl Group Geometry : Confirm tetrahedral geometry around sulfur (O-S-O angles ~109°). Discrepancies >5° suggest steric strain or crystal packing effects .
Q. How do electronic effects of the morpholine substituent influence reactivity in nucleophilic substitutions?
- Methodological Answer :
- Hammett Analysis : The morpholine group is a strong σ-donor (+M effect), which decreases electrophilicity at the sulfonyl chloride. Compare reaction rates with analogs (e.g., 4-methylbenzene sulfonyl chloride) using kinetic studies.
- DFT Calculations : Optimize transition states at the B3LYP/6-31G(d) level to model activation barriers. Higher barriers correlate with reduced reactivity in SN2 mechanisms .
Q. What strategies can resolve contradictory data in structure-activity relationship (SAR) studies?
- Methodological Answer :
- Orthogonal Validation : Cross-validate biological activity (e.g., enzyme inhibition) with computational docking (AutoDock Vina) and crystallographic ligand poses.
- Byproduct Analysis : Use LC-MS to identify hydrolysis byproducts (e.g., sulfonic acid) that may skew SAR results .
- Statistical Tools : Apply multivariate analysis (PLS regression) to decouple electronic, steric, and solubility effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
